molecular formula C20H16ClN5O4 B11219342 Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11219342
M. Wt: 425.8 g/mol
InChI Key: YLYJSDZTNVCQLZ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as a chlorophenyl group, a nitrophenyl group, and an ethyl ester group. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with nitriles to form the triazole ring.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with suitable aldehydes or ketones to form the fused pyrimidine ring.

    Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

  • Ethyl 7-(4-methylphenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 7-(4-fluorophenyl)-5-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16ClN5O4

Molecular Weight

425.8 g/mol

IUPAC Name

ethyl 7-(4-chlorophenyl)-5-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H16ClN5O4/c1-2-30-19(27)16-17(12-5-9-15(10-6-12)26(28)29)24-20-22-11-23-25(20)18(16)13-3-7-14(21)8-4-13/h3-11,18H,2H2,1H3,(H,22,23,24)

InChI Key

YLYJSDZTNVCQLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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